1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Aminocarbonylation Palladium catalysis Hammett analysis

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS 2384902-79-6) is a trisubstituted halogenated aromatic compound bearing an iodine atom at position 1, a propoxy group at position 2, and a trifluoromethyl group at position 4 of the benzene ring. With the molecular formula C10H10F3IO and a molecular weight of approximately 330.08–330.09 g/mol, this compound is classified as an organofluorine aryl iodide building block.

Molecular Formula C10H10F3IO
Molecular Weight 330.08 g/mol
Cat. No. B15379946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-propoxy-4-(trifluoromethyl)benzene
Molecular FormulaC10H10F3IO
Molecular Weight330.08 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)C(F)(F)F)I
InChIInChI=1S/C10H10F3IO/c1-2-5-15-9-6-7(10(11,12)13)3-4-8(9)14/h3-4,6H,2,5H2,1H3
InChIKeyIEFLTUFQHVTLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS 2384902-79-6) for Organofluorine Synthesis and Cross-Coupling: Procurement Guide


1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS 2384902-79-6) is a trisubstituted halogenated aromatic compound bearing an iodine atom at position 1, a propoxy group at position 2, and a trifluoromethyl group at position 4 of the benzene ring . With the molecular formula C10H10F3IO and a molecular weight of approximately 330.08–330.09 g/mol, this compound is classified as an organofluorine aryl iodide building block . The ortho-propoxy substitution pattern adjacent to the iodine center confers distinctive steric and electronic properties that differentiate this compound from common para-substituted or unsubstituted iodoarenes in cross-coupling and functionalization applications [1]. Its physicochemical profile, including a calculated LogP of 4.0988, indicates favorable organic solvent compatibility and predictable partitioning behavior in synthetic workflows .

Why 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Cannot Be Substituted by Common Aryl Halide Alternatives


The substitution of 1-iodo-2-propoxy-4-(trifluoromethyl)benzene with simpler aryl iodides or bromides introduces critical liabilities in reaction efficiency and product selectivity. Systematic studies demonstrate that para-CF₃-substituted aryl iodides exhibit substantially higher reactivity in palladium-catalyzed aminocarbonylation compared to their bromoarene counterparts, with the reactivity differential enabling chemoselective transformations that preserve bromo substituents for downstream functionalization [1]. Furthermore, the presence of the ortho-propoxy group adjacent to iodine is structurally prerequisite for generating stabilized cyclic hypervalent iodine intermediates, a capability absent in acyclic iodoarenes or those lacking ortho-heteroatom substitution [2]. In Cu(I)-catalyzed amination systems, the use of aryl iodides is mandatory for achieving productive coupling, whereas the corresponding aryl bromides fail to participate under identical copper-catalyzed conditions [3]. The propoxy group also modulates the electronic environment of the aromatic ring, influencing both the rate of oxidative addition at palladium centers and the stability of reaction intermediates in ways that cannot be replicated by unsubstituted or methoxy-substituted analogs [4].

Quantitative Differentiation Evidence: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene vs. Comparators


Aryl Iodide vs. Aryl Bromide Reactivity Differential in Pd-Catalyzed Aminocarbonylation

In palladium-catalyzed aminocarbonylation reactions, para-CF₃-substituted aryl iodides exhibit high reactivity due to the electron-withdrawing nature of the trifluoromethyl group (characterized by a positive Hammett σₚ constant), whereas the corresponding aryl bromides demonstrate substantially lower reactivity under identical conditions. This reactivity gap is sufficiently large to enable chemoselective transformations wherein the iodoarene reacts preferentially, preserving bromoarene functionalities for subsequent orthogonal coupling steps [1]. For the target compound bearing an ortho-propoxy group, this iodoarene versus bromoarene differentiation remains operative, with the iodine center serving as the primary reactive site in cross-coupling sequences.

Aminocarbonylation Palladium catalysis Hammett analysis

Ortho-Propoxy Substitution Enables Hypervalent Iodine Reagent Synthesis

The ortho-substituted iodobenzene structural motif present in 1-iodo-2-propoxy-4-(trifluoromethyl)benzene is directly analogous to the precursors required for synthesizing cyclic hypervalent iodine reagents. The three-step synthetic route to electrophilic trifluoromethylation reagents 1a–c proceeds via oxidation of appropriate 2-substituted iodobenzenes to cyclic iodine compounds 2a–c, followed by ligand exchange to acetoxy derivatives and umpolung reaction with the Ruppert-Prakash reagent. Acyclic iodoarenes lacking ortho-heteroatom substitution cannot access this stabilized cyclic iodane architecture and instead decompose to CF₃I upon attempted transformation [1]. The ortho-propoxy group in the target compound provides the oxygen heteroatom required for five-membered ring benziodoxole formation, a structural prerequisite for reagent stability.

Hypervalent iodine Electrophilic trifluoromethylation Recyclable reagents

Mandatory Aryl Iodide Requirement for Cu(I)-Catalyzed Amination

In a systematic comparison of Pd(0)- and Cu(I)-catalyzed amination of fluorinated aryl halides with oxadiamines, researchers established that copper-catalyzed processes exhibit an absolute dependence on aryl iodides as substrates. Specifically, reactions with para-(trifluoromethyl)-substituted aryl halides demonstrated that while both Pd and Cu catalysis were viable with iodoarenes, the corresponding aryl bromides failed to participate in productive Cu(I)-catalyzed amination under the same conditions [1]. For the target compound bearing the iodo substituent, Cu(I)-catalyzed amination pathways remain accessible, offering a cost-advantaged alternative to palladium-based protocols when the iodine center is retained.

Copper catalysis C–N coupling Oxadiamine arylation

Commercial Purity Differentiation vs. Generic Aryl Iodide Suppliers

Commercially available 1-iodo-2-propoxy-4-(trifluoromethyl)benzene is supplied at specified purity levels of ≥95% (Leyan, Product 1820669) and ≥98% (Boroncore, BC021160), with documented QC parameters including LogP (4.0988), TPSA (9.23), and SMILES string (CCCOc1cc(C(F)(F)F)ccc1I) . In contrast, common generic aryl iodides such as 1-iodo-4-(trifluoromethyl)benzene are typically offered at 97% minimum purity from major suppliers, but lack the documented orthogonal analytical characterization data specific to the propoxy-substituted scaffold [1]. The availability of detailed analytical specifications enables procurement teams to establish validated receiving criteria and reduces the risk of batch-to-batch variability in sensitive coupling applications.

Quality control Procurement specification Batch consistency

Estimated Physicochemical Parameters for Solvent Compatibility and Workflow Planning

The target compound has a calculated LogP of 4.0988 and a topological polar surface area (TPSA) of 9.23 Ų, with three rotatable bonds contributing to conformational flexibility . This LogP value indicates preferential partitioning into organic solvents (e.g., dichloromethane, ethanol, dimethylbenzene) and low aqueous solubility . By comparison, the unsubstituted analog iodobenzene has a LogP of approximately 3.2 [1]. The higher LogP of the target compound (4.0988 vs. ~3.2) translates to approximately 8-fold greater lipophilicity, which influences extraction efficiency and chromatographic purification behavior. Joback fragmentation method calculations further provide estimated thermal properties including critical temperature (677.45 K) and ideal gas thermal capacity (99.577 J/mol·K), enabling predictive process safety and reactor design assessments [2].

LogP Solubility Process chemistry

Optimal Application Scenarios for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Based on Quantitative Evidence


Orthogonal Cross-Coupling Strategies Requiring Chemoselective Iodoarene Reactivity

This compound is preferentially selected over bromoarene or chloroarene analogs when orthogonal coupling sequences are required. The substantial reactivity differential between iodoarenes and bromoarenes in Pd-catalyzed aminocarbonylation enables the iodine center to undergo oxidative addition and coupling while preserving bromo substituents on the same molecule for subsequent transformations [1]. This chemoselectivity eliminates the need for protecting group strategies and enables more convergent synthetic routes. The ortho-propoxy group adjacent to iodine further modulates the steric environment at the coupling site, providing predictable regioselectivity in Suzuki-Miyaura and Sonogashira reactions.

Synthesis of Cyclic Hypervalent Iodine Electrophilic Trifluoromethylation Reagents

The ortho-propoxy substitution pattern of this compound directly enables its use as a precursor for cyclic hypervalent iodine reagents. The three-step sequence of oxidation, ligand exchange, and umpolung reaction with TMSCF₃ produces stabilized electrophilic trifluoromethylation reagents that exhibit reactivity toward diverse nucleophiles including thiols, activated methylene compounds, aromatic substrates, sulfonic acids, alcohols, and phosphines [1]. Unlike acyclic iodoarenes that decompose upon attempted transformation, the ortho-heteroatom stabilization inherent to this scaffold yields reagents that can be recovered and recycled as CF₃-carriers, providing a sustainable and cost-effective fluorination platform.

Copper-Catalyzed Amination for Cost-Constrained Synthetic Programs

In synthetic programs where palladium catalyst costs or metal contamination concerns are significant, the iodine substituent enables Cu(I)-catalyzed amination pathways that are inaccessible to aryl bromides. Systematic studies confirm that Cu(I)-catalyzed N,N′-diarylation of oxadiamines with CF₃-substituted aryl iodides proceeds effectively, whereas the corresponding bromides require more expensive palladium catalysis [1]. The target compound's iodo substituent thus provides synthetic flexibility, allowing researchers to select between Pd and Cu catalysis based on economic, operational, or downstream purity requirements without compromising the core transformation.

Medicinal Chemistry Lead Optimization Requiring Lipophilic Scaffold Tuning

The calculated LogP of 4.0988, combined with the metabolic stability conferred by the trifluoromethyl group and the conformational flexibility of the propoxy chain (3 rotatable bonds), makes this compound a strategic intermediate for lead optimization in drug discovery [1][2]. The propoxy group provides a tunable lipophilic handle that can be modified or retained to modulate pharmacokinetic properties, while the iodine serves as a versatile coupling site for introducing diverse pharmacophores via cross-coupling. The documented purity specifications (≥95–98%) ensure that batch variability does not confound SAR interpretation during iterative analog synthesis .

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